(1,14-Diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl) benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
(1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42O14/c1-18-26(50-33(44)22-14-10-8-11-15-22)24-31(48-20(3)39)37(7,47)35(46)38(24,52-21(4)40)29(42)19(2)28-32(49-28)36(5,6)30(43)25(41)27(18)51-34(45)23-16-12-9-13-17-23/h8-17,19,24-28,31-32,35,41,46-47H,1H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOILMZFESGPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(O2)C(C(=O)C(C(C(=C)C(C3C(C(C(C3(C1=O)OC(=O)C)O)(C)O)OC(=O)C)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57685-46-8 | |
| Record name | Kansuinin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57685-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Discovery, Isolation, and Structural Characterization of Kansuinine B
The journey of Kansuinine B from a constituent of traditional herbal medicine to a well-characterized chemical entity is a testament to the advancements in natural product chemistry.
Botanical Sources and Geographic Distribution
Kansuinine B was first isolated from the dried roots of Euphorbia kansui L., a plant species belonging to the extensive Euphorbiaceae family. nih.govnih.govnih.gov This perennial herb is native to China, particularly flourishing in the Shanxi and Henan provinces. nih.gov It typically grows in environments such as embankments and the edges of fields. libretexts.org The plant is characterized by its erect stem, which can be green or slightly purplish, and its secretion of a white, milky juice when broken. libretexts.org
The roots of Euphorbia kansui have a long history of use in traditional Chinese medicine. nih.gov The plant contains a rich diversity of chemical constituents, with diterpenoids and triterpenoids being the most prominent. nih.govnih.govresearchgate.net Among these, Kansuinine A and Kansuinine B are notable examples of the complex diterpenoids found within this species. nih.govresearchgate.net
While the primary and most well-documented source of Kansuinine B is Euphorbia kansui, related diterpenoids have been isolated from other species within the same genus. For instance, extensive phytochemical investigations of Euphorbia esula L., commonly known as leafy spurge, have led to the isolation of a wide array of structurally diverse diterpenoids. nih.govphcog.com Although the presence of Kansuinine B in Euphorbia esula is not explicitly detailed in readily available literature, the chemical similarities among diterpenoids within the Euphorbia genus suggest the potential for its occurrence or the presence of closely related analogues. nih.gov
Methodologies for Isolation and Purification
The extraction and purification of Kansuinine B from its natural source require a multi-step process involving various chemical and chromatographic techniques.
The initial step in isolating Kansuinine B involves the extraction of the compound from the dried and powdered roots of Euphorbia kansui. A common method employs the use of 95% ethanol (B145695) as a solvent. The plant material is subjected to extraction with the ethanol, and the resulting extract is then concentrated under reduced pressure to yield a crude residue. This crude extract is subsequently partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, which contains the less polar compounds including Kansuinine B, is then collected for further purification.
Following the initial extraction and partitioning, the ethyl acetate fraction is subjected to various chromatographic techniques to separate Kansuinine B from other co-extracted compounds.
Column Chromatography: A primary method for the initial separation is silica (B1680970) gel column chromatography. The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Kansuinine B.
High-Performance Liquid Chromatography (HPLC): For the final purification of Kansuinine B to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is often employed. This technique utilizes a high-pressure pump to pass the solvent and sample mixture through a column packed with a stationary phase, allowing for a very fine separation of components. While specific HPLC conditions for Kansuinine B are not extensively detailed in all public literature, reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of methanol, ethanol, and water are commonly used for the separation of diterpenoids.
| Purification Step | Technique | Description |
| Initial Extraction | Solvent Extraction | Dried roots of Euphorbia kansui are extracted with 95% ethanol. |
| Fractionation | Liquid-Liquid Partitioning | The crude ethanol extract is partitioned between ethyl acetate and water. |
| Preliminary Separation | Silica Gel Column Chromatography | The ethyl acetate fraction is separated using a petroleum ether-ethyl acetate solvent system. |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Fractions containing Kansuinine B are further purified to high purity. |
Advanced Structural Elucidation Techniques
The determination of the complex three-dimensional structure of Kansuinine B has been accomplished through the use of sophisticated spectroscopic techniques.
The primary methods for elucidating the structure of Kansuinine B are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of Kansuinine B, providing the elemental formula which is a crucial first step in structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for piecing together the intricate framework of Kansuinine B.
1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule, respectively.
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between atoms.
COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecular structure.
HSQC spectra correlate protons with their directly attached carbons.
While X-ray crystallography provides the most definitive three-dimensional structure of a molecule, specific crystallographic data for Kansuinine B is not widely reported in the public domain. However, this technique has been successfully applied to determine the absolute configuration of other diterpenoids isolated from Euphorbia species. nih.gov
| Spectroscopic Technique | Information Obtained |
| ESI-MS | Molecular weight and elemental formula. |
| ¹H NMR | Number and chemical environment of protons. |
| ¹³C NMR | Number and chemical environment of carbons. |
| COSY | Connectivity between adjacent protons. |
| HSQC | Direct correlation between protons and their attached carbons. |
| HMBC | Long-range correlations between protons and carbons, revealing the carbon skeleton. |
Synthetic and Biosynthetic Pathways of Kansuinine B
Total Synthesis Strategies
Total synthesis aims to construct a complex molecule from simpler, readily available precursors, often requiring innovative approaches to control stereochemistry and form intricate ring systems.
Retrosynthetic analysis is a problem-solving strategy that involves working backward from the target molecule to identify simpler precursors and the corresponding synthetic reactions. numberanalytics.comub.edu For complex diterpenes like Kansuinine B, this analysis typically involves disconnections that simplify the macrocyclic jatrophane skeleton. While specific detailed retrosynthetic analyses for the total synthesis of Kansuinine B itself are not extensively documented in the provided search results, general strategies for jatrophane diterpenes involve breaking down the highly functionalized trans-bicyclo[10.3.0]pentadecane framework. nih.gov
Key intermediate synthesis in the context of jatrophane diterpenes often focuses on constructing the core macrocyclic structure with appropriate stereochemistry and functionalization. For instance, approaches to related jatrophane diterpenes like Pl-4 have utilized regioselective lithiation/alkylation sequences of geminal dibromides as a key step to access sterically hindered internal vinyl halides for further coupling reactions. acs.org Another strategy for building jatrophane frameworks involves metathesis reactions to close the macrocyclic ring. nih.gov The preparation of advanced intermediates can start from readily available chiral pool materials, such as D-ribose, to introduce desired stereochemistry early in the synthesis. nih.gov
Key intermediates in the synthesis of complex natural products are often designed to facilitate subsequent cyclizations or functionalizations. For example, a diastereoselective SmI2-mediated Reformatsky reaction has been employed in the preparation of an eastern fragment of Pl-3, a related jatrophane diterpene. nih.gov
Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others, while enantioselective synthesis specifically aims for one enantiomer. chemistrydocs.com Given the multiple stereocenters in Kansuinine B, stereoselective and enantioselective methods are crucial for its total synthesis.
For jatrophane diterpenes, the inherent chirality and conformational flexibility of the macrocyclic ring pose significant challenges. Strategies often involve:
Chiral Pool Synthesis : Utilizing naturally occurring chiral starting materials (e.g., D-ribose) to establish initial stereocenters. nih.gov
Asymmetric Catalysis : Employing chiral catalysts to induce enantioselectivity in reactions. While not specifically detailed for Kansuinine B in the provided results, asymmetric synthesis is a powerful tool for creating complex molecules with high stereoselectivity. numberanalytics.com
The synthesis of advanced intermediates often involves reactions that proceed with high stereoselectivity, such as Michael additions of allylsulfone carbanions which can lead to the preferential formation of specific diastereomers. psu.edu
The jatrophane skeleton, characterized by a trans-bicyclo[10.3.0]pentadecane framework, presents several formidable synthetic challenges:
Macrocycle Formation : The construction of the 14-membered macrocyclic ring system is often difficult due to entropic factors and the potential for competing side reactions. Ring-closing metathesis (RCM) is a common strategy, but its success depends on the substrate's conformation and the presence of appropriate functional groups. nih.gov
Multiple Stereocenters : Jatrophanes typically possess numerous contiguous stereocenters, requiring precise control over stereochemistry throughout the synthesis. nih.gov
Highly Functionalized Nature : The presence of multiple oxygen functionalities (alcohols, ketones, esters) and olefinic bonds necessitates selective reactions and protection/deprotection strategies. acs.org
Conformational Flexibility : The large ring size can lead to conformational flexibility, making it challenging to achieve high stereoselectivity in cyclization reactions.
Steric Hindrance : The bulky nature of the jatrophane scaffold can impede reactions, requiring specialized reagents or conditions. For instance, regioselective chelation-controlled lithiation of vinyl dibromide precursors has been used to access sterically hindered internal vinyl halides. acs.org
Despite these difficulties, successful total syntheses of some jatrophane diterpenes have been reported, with the first total synthesis of racemic jatrophone (B1672808) and normethyljatrophone achieved in 1981. researchgate.netresearchgate.net The ongoing research in this area highlights the persistent synthetic challenge posed by these natural products.
Semisynthesis and Derivatization Studies
Semisynthesis involves starting from a naturally occurring compound and chemically modifying it to produce new derivatives or analogs. This approach is particularly valuable for complex natural products where total synthesis is exceedingly challenging or uneconomical. researchgate.net
Kansuinine B and its related diterpenoids from Euphorbia kansui have garnered interest due to their biological activities, including the inhibition of IL-6-induced Stat3 activation. nih.govresearchgate.net The design and synthesis of analogs are crucial for structure-activity relationship (SAR) studies, aiming to identify pharmacophoric elements and potentially enhance desired properties. researchgate.netmdpi.com
Analogs are typically designed to explore the impact of modifications at various positions on the jatrophane skeleton. For instance, studies on other diterpenoids have shown that the presence of hydroxyl groups can be essential for activity, and esterification of these hydroxyl functionalities can sometimes enhance efficacy. mdpi.com This suggests that similar modifications might be explored for Kansuinine B.
Semisynthetic derivatives can exhibit enhanced biological activities compared to their natural counterparts, making them excellent starting materials for drug discovery. researchgate.net The process involves introducing various functional groups onto the core structure to optimize pharmacological properties. researchgate.net
Site-specific chemical modification methodologies are essential for creating targeted analogs and understanding the role of specific functional groups. For complex molecules like Kansuinine B, these methodologies must be highly selective to avoid affecting other sensitive parts of the molecule.
Common methodologies for site-specific modification in natural product chemistry include:
Selective Esterification/De-esterification : Modifying existing ester groups or introducing new ones at specific hydroxyl positions. Many jatrophane diterpenes are polyesters, and their esterification patterns are critical for their biological profiles. acs.org
Oxidation/Reduction Reactions : Introducing or removing oxygen functionalities at specific carbons.
Alkylation/Acylation : Adding alkyl or acyl groups to hydroxyl or amino functionalities.
Ring Transformations : While more complex, modifications to the ring system itself can be explored, though this is generally more challenging for highly strained or complex skeletons.
The isolation protocols for diterpenes from Euphorbia species often involve multi-step separation techniques, including column chromatography and preparative HPLC, to obtain pure compounds suitable for derivatization studies. scispace.com Once isolated, these compounds can serve as starting points for targeted chemical modifications to generate a library of analogs for research.
Table 1: Key Synthetic Strategies and Findings for Jatrophane Diterpenes
| Strategy/Method | Description | Key Findings/Examples | Citation |
| Retrosynthetic Analysis | Problem-solving technique to plan synthesis by working backward from target molecule. | Disconnections simplify macrocyclic jatrophane skeleton. | numberanalytics.comub.edu |
| Key Intermediate Synthesis | Construction of core macrocyclic structure with stereochemistry and functionalization. | Regioselective lithiation/alkylation of geminal dibromides for Pl-4. acs.org Diastereoselective SmI2-mediated Reformatsky reaction for Pl-3 fragment. nih.gov | nih.govacs.org |
| Stereoselective/Enantioselective Synthesis | Preferential formation of specific stereoisomers. | Chiral pool synthesis (e.g., D-ribose). nih.gov Diastereoselective reactions (e.g., SmI2-mediated Reformatsky reaction). nih.gov | nih.govnumberanalytics.com |
| Challenging Transformations | Difficulties in constructing the jatrophane skeleton. | Macrocycle formation, multiple stereocenters, high functionalization, conformational flexibility, steric hindrance. | nih.govacs.orgacs.org |
| Semisynthesis | Chemical modification of naturally occurring compounds. | Used for SAR studies and to enhance biological activities of natural products. | researchgate.net |
| Analog Design | Creation of new derivatives for research. | Explores impact of modifications on activity; esterification of hydroxyls can enhance efficacy. | researchgate.netmdpi.com |
| Site-Specific Modification | Targeted chemical changes at specific positions. | Selective esterification/de-esterification, oxidation/reduction, alkylation/acylation. | acs.org |
Proposed Biosynthetic Pathways in Euphorbia Species
The biosynthesis of diterpenoids in Euphorbia species, including ingenane-type compounds like Kansuinine B, is a multi-step enzymatic process originating from a common C20 precursor.
Precursor Molecules and Early Cyclization Events
The foundational precursor for all diterpenoids is geranylgeranyl pyrophosphate (GGPP) nih.govresearchgate.netresearchgate.netbrainkart.comrsc.orgcapes.gov.brnih.govnih.gov. GGPP is a 20-carbon isoprenoid intermediate produced within plant plastids via the methylerythritol phosphate (B84403) (MEP) pathway researchgate.net. The initial committed step in the biosynthesis of many Euphorbia diterpenoids, including those with jatrophane, tigliane, lathyrane, and ingenane (B1209409) skeletons, involves the cyclization of GGPP nih.gov. This crucial cyclization is catalyzed by an enzyme known as casbene (B1241624) synthase (CBS), which converts GGPP into the macrocyclic diterpene hydrocarbon, casbene nih.govresearchgate.netresearchgate.netbrainkart.comcapes.gov.brnih.govscdi-montpellier.frhortherbpublisher.com. Casbene serves as a pivotal intermediate from which the diverse array of Euphorbia diterpenoids are subsequently derived nih.govresearchgate.net.
Key Enzymatic Steps and Gene Cluster Identification (Hypothesized)
Following the formation of casbene, the biosynthetic pathway to complex diterpenoids like Kansuinine B involves a series of tailoring modifications. These steps are primarily catalyzed by various enzyme families, notably cytochrome P450 monooxygenases (P450s), alcohol dehydrogenases (ADHs), and acyltransferases nih.govresearchgate.netrsc.orgscdi-montpellier.frnih.govbiorxiv.org.
Oxidations by Cytochrome P450s: Numerous P450s are involved in the subsequent oxidation of the casbene skeleton nih.govresearchgate.netscdi-montpellier.fr. For instance, enzymes from the CYP726A subfamily are known to catalyze the 5-oxidation of casbene, a conserved step in the biosynthesis of many medicinally important Euphorbia diterpenoids nih.gov. Specific P450s, such as CYP71D445 and CYP726A27 in Euphorbia lathyris, have been shown to catalyze regio-specific 9-oxidation and 5-oxidation of casbene, respectively scdi-montpellier.fr. These oxidative modifications introduce hydroxyl or carbonyl groups, which are critical for further cyclization and functionalization.
Rearrangements and Cyclizations by Alcohol Dehydrogenases: Beyond P450-mediated oxidations, alcohol dehydrogenases (ADHs) play a role in catalyzing dehydrogenation of hydroxyl groups, which can lead to subsequent molecular rearrangements and further cyclization events rsc.orgscdi-montpellier.fr. For example, in the biosynthesis of jolkinol C (a lathyrane diterpene), the formation of a carbonyl at position 5, potentially resulting from ADH activity, is postulated to induce tautomerization and spontaneous ring closure researchgate.net. While Kansuinine B is an ingenane-type diterpenoid researchgate.netpsu.edu, similar enzymatic logic involving ADHs for structural rearrangement and cyclization is hypothesized.
Acylation by Acyltransferases: Kansuinine B is a complex ester. The structural diversity of macrocyclic diterpenoid esters in Euphorbiaceae plants is significantly enhanced by O-acyltransferases, particularly those belonging to the BAHD family researchgate.netnih.govbiorxiv.org. These enzymes are responsible for adding acyl groups to the hydroxylated diterpenoid scaffolds, a crucial step in forming the final complex structure of compounds like Kansuinine B nih.govbiorxiv.org.
Gene Cluster Identification (Hypothesized): Research indicates that genes encoding enzymes for diterpenoid biosynthesis in Euphorbia species are often organized into physical gene clusters on the plant genome nih.govoup.com. These "casbene-derived diterpenoid gene clusters" have been identified in various Euphorbiaceae species, including Ricinus communis and Euphorbia peplus, and are implicated in the biosynthesis of diverse diterpenoids, including ingenanes (to which Kansuinine B belongs) and jatrophanes nih.govoup.com. Such clusters can contain genes for casbene synthases, various P450s (e.g., from the CYP726A subfamily), and alcohol dehydrogenases nih.govscdi-montpellier.froup.com. The co-localization of these genes suggests a coordinated biosynthetic pathway, though the precise gene cluster responsible solely for Kansuinine B biosynthesis remains an area of ongoing research.
Molecular and Cellular Biological Activities of Kansuinine B
Modulation of Cellular Signaling Pathways
Inhibition of Interleukin-6 (IL-6)-Induced Signal Transducer and Activator of Transcription 3 (Stat3) Activation
Kansuinine B, a diterpenoid compound, has been identified as an inhibitor of Interleukin-6 (IL-6)-induced activation of Signal Transducer and Activator of Transcription 3 (STAT3). This inhibitory effect is crucial as the IL-6/STAT3 signaling pathway is implicated in various cellular processes, including inflammation and cell proliferation. Research conducted on human hepatoma cells demonstrated that Kansuinine B effectively curtails the activation of STAT3 that is typically triggered by IL-6. nih.govnih.gov
The mechanism by which Kansuinine B inhibits IL-6-induced STAT3 activation is linked to the activation of the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway. nih.govnih.gov Studies have shown that Kansuinine B promotes the sustained activation of ERK1/2. This activation of ERK1/2 is a key event that leads to the downstream inhibition of STAT3 activation. When the activity of MEK, an upstream kinase of ERK1/2, is blocked, the inhibitory effect of Kansuinine B on IL-6-induced STAT3 activation and its tyrosine phosphorylation is significantly diminished. nih.govnih.gov This indicates that the activation of the ERK1/2 pathway is a critical component of the modulatory effects of Kansuinine B on STAT3 signaling. nih.govnih.gov
The sustained activation of ERK1/2 by Kansuinine B has further consequences on the phosphorylation state of STAT3 and the expression of a key negative regulator of cytokine signaling. Specifically, the activation of ERK1/2 leads to an increase in the serine phosphorylation of STAT3. nih.govnih.gov This is significant because while tyrosine phosphorylation is typically associated with STAT3 activation, serine phosphorylation can have modulatory roles.
| Component | Effect of Kansuinine B | Reference |
|---|---|---|
| IL-6-Induced STAT3 Activation | Inhibition | nih.govnih.gov |
| ERK1/2 Activation | Activation | nih.govnih.gov |
| STAT3 Serine Phosphorylation | Increase | nih.govnih.gov |
| SOCS-3 Expression | Increase (approx. 19-fold for mRNA) | nih.gov |
Effects on Apoptotic Processes in Cellular Models
There is currently no scientific evidence available that specifically details the effects of Kansuinine B on the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax, caspases, and Bcl-2.
There is currently no scientific evidence available that specifically elucidates the mechanisms of Kansuinine B involving the mitochondrial and death receptor pathways in apoptosis.
Influence on Inflammatory Responses and Associated Pathways (e.g., NF-κB, IKKβ/IκBα)
Kansuinine B, a diterpenoid compound isolated from the plant Euphorbia kansui, has been investigated for its role in modulating inflammatory signaling pathways. Research has specifically identified its impact on the IL-6-induced signal transducer and activator of transcription 3 (Stat3) pathway, a critical route in cellular signaling involved in inflammation.
In a study focusing on human hepatoma cells, Kansuinine B was found to exert an inhibitory effect on the activation of Stat3 induced by interleukin-6 (IL-6). nih.gov The mechanism underlying this inhibition involves the activation of another signaling pathway, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The sustained activation of ERK1/2 by Kansuinine B leads to an increase in the serine phosphorylation of Stat3. This, in turn, promotes the expression of Suppressor of Cytokine Signaling 3 (SOCS-3), which ultimately blocks the IL-6-induced signal transduction. nih.gov
While the nuclear factor-κB (NF-κB) pathway, along with its upstream regulators IKKβ and IκBα, is a central mediator of inflammatory responses, current research has more clearly elucidated the role of the related compound Kansuinine A in this specific pathway. nih.govnih.govfrontiersin.org Studies on Kansuinine A have shown it suppresses the phosphorylation of IKKβ, IκBα, and NF-κB. nih.govnih.govmdpi.com However, specific research directly linking Kansuinine B to the modulation of the NF-κB/IKKβ/IκBα axis is not detailed in the available literature.
Table 1: Effect of Kansuinine B on IL-6-Induced Stat3 Activation
| Cell Model | Inducer | Compound | Observed Effect | Proposed Mechanism | Reference |
| Human Hepatoma Cells | Interleukin-6 (IL-6) | Kansuinine B | Inhibition of Stat3 activation and tyrosine phosphorylation | Activation of ERK1/2, leading to increased Stat3 serine phosphorylation and SOCS-3 expression | nih.gov |
Antiviral Activities in Research Models
Based on available scientific literature, there is currently no specific research detailing the antiviral activities of Kansuinine B in established research models.
Consistent with the lack of data on its general antiviral properties, no studies have been identified that investigate the specific mechanisms by which Kansuinine B might interfere with viral replication or enhance host cell defense mechanisms.
Cell Cycle Modulation and Antiproliferative Effects
There is no available research data from developmental biology models, such as Xenopus blastular cells, to indicate that Kansuinine B has an inhibitory effect on cell cleavage.
Kansuinine B belongs to the ingenane-type diterpene class of compounds. researchgate.net As a group, these diterpenes have been noted for possessing biological activities that include anti-proliferative and pro-apoptotic effects in various human cancer cell lines. researchgate.net However, specific studies detailing the suppressive effects of Kansuinine B on the proliferation of particular in vitro cell lines, including data on specific cell lines or IC50 values, are not present in the current body of scientific literature.
Multidrug Resistance (MDR) Reversal Activity
There is no scientific evidence available from research studies to suggest that Kansuinine B possesses multidrug resistance (MDR) reversal activity. The potential for natural compounds to act as MDR modulators is an area of active investigation, but Kansuinine B has not been identified as a subject in this context. frontiersin.orgcore.ac.uk
Mechanisms Underlying MDR Reversal in Drug-Resistant Cell Lines
Multidrug resistance (MDR) poses a significant obstacle to the efficacy of chemotherapy in cancer treatment. One of the primary mechanisms contributing to MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. While various natural compounds have been investigated for their ability to reverse MDR, specific research on the mechanisms of MDR reversal by Kansuinine B is limited. However, based on the activities of other natural products, particularly other terpenoids, potential mechanisms can be postulated.
A common strategy by which natural compounds reverse MDR is through the inhibition of ABC transporter function. nih.govnih.gov This can occur through competitive or non-competitive binding to the transporter, thereby preventing the efflux of anticancer drugs. nih.govresearchgate.net For instance, some flavonoids have been shown to bind to the nucleotide-binding domains (NBDs) of P-glycoprotein, inhibiting its ATPase activity and, consequently, its transport function. nih.gov It is plausible that Kansuinine B, as a diterpenoid, could interact with these transporters in a similar manner, leading to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.
Another potential mechanism involves the modulation of signaling pathways that regulate the expression of ABC transporters. The activation of certain pathways, such as the PI3K/Akt and NF-κB signaling pathways, has been linked to the upregulation of P-glycoprotein expression. nih.govewadirect.com Some natural compounds have been found to inhibit these pathways, leading to a downregulation of P-gp and a subsequent reversal of MDR. ewadirect.com Further research is necessary to determine if Kansuinine B exerts its effects through similar regulatory pathways.
It is also conceivable that Kansuinine B could influence the tumor microenvironment or induce cellular stress, such as the production of reactive oxygen species (ROS), which can sensitize resistant cells to chemotherapy. nih.gov However, without direct experimental evidence, the precise mechanisms by which Kansuinine B may overcome MDR in drug-resistant cell lines remain to be elucidated. Future studies are warranted to investigate the potential interaction of Kansuinine B with ABC transporters and its effects on the signaling pathways governing their expression and function.
Phytotoxicity and Allelopathic Effects
Kansuinine B, a jatrophane diterpene isolated from the roots of Euphorbia kansui, has demonstrated significant phytotoxic and allelopathic properties. These effects have been characterized through studies on model plant species, providing insight into its potential ecological role and mechanisms of action in plant-plant interactions.
The morphological development of A. thaliana is also notably affected by Kansuinine B. Observations from bioactivity-driven fractionation studies of Euphorbia esula root extracts, which contain Kansuinine B, revealed specific impacts on root morphology. The compound was found to reduce root branching and elongation. This disruption of normal root development can severely impair a plant's ability to absorb water and nutrients, leading to stunted growth and reduced fitness.
Phytotoxic Effects of Kansuinine B on Arabidopsis thaliana
| Concentration (µg/ml) | Effect on Biomass | Morphological Effects |
|---|---|---|
| Various concentrations (0 to 200 µg/ml) | Significant reduction in a concentration-dependent manner | Reduced root branching and elongation |
The phytotoxic action of Kansuinine B in plant-plant interactions is attributed to its allelopathic properties. Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants. nih.gov These biochemicals, known as allelochemicals, can be released into the environment through root exudation, leaching, volatilization, or decomposition of plant residues.
Kansuinine B, as an allelochemical present in the root exudates of Euphorbia esula, can directly interfere with the physiological and biochemical processes of neighboring plants. The observed reduction in root branching and elongation in A. thaliana suggests that Kansuinine B may target key processes in root development, such as cell division and elongation in the root apical meristem.
The precise molecular mechanisms underlying the phytotoxicity of Kansuinine B are not yet fully understood. However, many allelochemicals are known to induce oxidative stress in target plants by increasing the production of reactive oxygen species (ROS). nih.gov This oxidative stress can lead to cellular damage, inhibition of enzyme activity, and disruption of membrane integrity, ultimately resulting in growth inhibition. It is plausible that Kansuinine B may exert its phytotoxic effects through a similar mechanism. Furthermore, allelochemicals can interfere with nutrient uptake, photosynthesis, and hormonal signaling in the receiving plant. nih.gov The specific molecular targets of Kansuinine B within plant cells remain an area for further investigation to fully elucidate its mechanism of phytotoxic action.
Pharmacological Target Identification and Validation in Research Models
Identification of Direct Protein and Enzyme Targets
Research has identified that the biological effects of Kansuinine B are largely mediated through its influence on specific components of intracellular signaling pathways. The primary enzyme target identified is Extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netthieme-connect.com
Table 1: Proteins and Enzymes Modulated by Kansuinine B
| Protein/Enzyme | Role in Pathway | Effect of Kansuinine B | Reference |
|---|---|---|---|
| ERK1/2 | Serine/threonine kinase (MAPK pathway) | Activation | researchgate.netthieme-connect.com |
| STAT3 | Transcription factor (JAK/STAT pathway) | Inhibition of IL-6-induced activation; Increased serine phosphorylation | researchgate.netthieme-connect.commedchemexpress.com |
| SOCS-3 | Inhibitor of cytokine signaling | Increased expression | researchgate.netthieme-connect.com |
Receptor Binding and Activation Studies (e.g., cytokine receptors)
Studies have extensively focused on Kansuinine B's ability to interfere with the signaling pathway of the cytokine Interleukin-6 (IL-6). researchgate.netthieme-connect.com IL-6 exerts its effects by binding to the IL-6 receptor (IL-6R), which then associates with the signal-transducing subunit gp130, initiating the JAK/STAT signaling cascade. oatext.comuniprot.org
Kansuinine B has been found to inhibit the signal transduction induced by IL-6. researchgate.netmedchemexpress.commedchemexpress.com However, current research suggests this inhibition is not due to direct competitive binding at the IL-6 receptor. Instead, Kansuinine B appears to act downstream by activating the ERK1/2 pathway. researchgate.netthieme-connect.com This activation, in turn, triggers cellular mechanisms that suppress the IL-6 signal. thieme-connect.com There are no available studies demonstrating direct binding or a competitive relationship between Kansuinine B and the IL-6 receptor complex. The primary effect is the attenuation of the signaling that follows receptor activation.
Enzyme Inhibition or Activation Profiling in Biochemical Assays
Biochemical analyses have revealed that Kansuinine B functions as a modulator of specific kinase activities. The most significant finding is the sustained activation of the enzymes ERK1/2. thieme-connect.com This effect has been observed in studies using human hepatoma cells. researchgate.netthieme-connect.com
The activation of ERK1/2 by Kansuinine B leads to subsequent enzymatic events, notably an increase in the serine phosphorylation of the STAT3 protein. researchgate.netthieme-connect.com This is a key modification, as the primary activation of STAT3 by IL-6 involves tyrosine phosphorylation. By promoting serine phosphorylation, Kansuinine B contributes to the negative regulation of STAT3's function as a transcription factor. researchgate.net While these effects are well-documented through methods like Western blotting, specific quantitative values such as the half-maximal effective concentration (EC50) for activation or the half-maximal inhibitory concentration (IC50) for inhibition by Kansuinine B are not detailed in the available literature.
Table 2: Enzymatic Modulation Profile of Kansuinine B
| Enzyme/Protein | Type of Modulation | Downstream Consequence | Reference |
|---|---|---|---|
| ERK1/2 | Activation | Increased expression of SOCS-3 | researchgate.netthieme-connect.com |
| STAT3 | Altered Phosphorylation Status | Increased phosphorylation on serine residues | researchgate.netthieme-connect.com |
| MEK | N/A (Upstream of ERK) | Inhibition of MEK blocks the effects of Kansuinine B on STAT3 | researchgate.netthieme-connect.com |
Modulation of Protein-Protein Interactions in Cellular Contexts
Kansuinine B exerts its pharmacological effects by indirectly modulating crucial protein-protein interactions within the cell, particularly those governing the JAK/STAT pathway. The central mechanism involves the upregulation of SOCS-3, a pivotal negative regulator of cytokine signaling. researchgate.netthieme-connect.com
The sequence of events is as follows:
Kansuinine B treatment leads to the sustained activation of the ERK1/2 pathway. thieme-connect.com
Activated ERK1/2 signaling results in the increased expression of the SOCS-3 protein. researchgate.net
SOCS-3 functions by binding to both JAK kinases and specific phosphorylated tyrosine residues on cytokine receptors like gp130. uniprot.orguniprot.org
This binding of SOCS-3 to the receptor complex physically obstructs the docking site for STAT3, thereby preventing STAT3 from binding to the receptor and becoming activated by JAKs. uniprot.orgnih.gov
Through this mechanism, Kansuinine B effectively disrupts the interaction between STAT3 and the activated IL-6 receptor complex, leading to the inhibition of IL-6-induced STAT3 activation. researchgate.netthieme-connect.com This demonstrates a clear modulation of protein-protein interactions as a core component of Kansuinine B's mechanism of action.
Table 3: Modulation of Protein-Protein Interactions by Kansuinine B
| Interaction | Modulating Protein | Effect of Kansuinine B | Consequence | Reference |
|---|---|---|---|---|
| STAT3 docking to gp130 receptor | SOCS-3 | Inhibited | Blocks STAT3 activation | researchgate.netthieme-connect.comuniprot.orgnih.gov |
| JAK kinase activity on STAT3 | SOCS-3 | Inhibited | Prevents STAT3 tyrosine phosphorylation | researchgate.netuniprot.orguniprot.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Kansuinine B |
| Interleukin-6 (IL-6) |
| ERK1/2 (Extracellular signal-regulated kinase 1/2) |
| STAT3 (Signal Transducer and Activator of Transcription 3) |
| SOCS-3 (Suppressor of Cytokine Signaling 3) |
| MEK (Mitogen-activated protein kinase kinase) |
Structure Activity Relationship Sar Studies of Kansuinine B and Its Analogs
Correlating Specific Structural Motifs with Observed Biological Activities
Kansuinine B (PubChem CID: 442050) is a jatrophane diterpene, and its biological activities, particularly cytotoxicity, have been investigated in relation to its structural features. psu.edunih.govinvivochem.cn Studies on diterpenoids from Euphorbia kansui have shown that different types of diterpenoids, including jatrophane and ingenane (B1209409) types, exhibit varying cytotoxic activities. mdpi.com
In a study evaluating the effects of various diterpenes from Euphorbia kansui on Xenopus cell division, Kansuinine B demonstrated activity, causing 87% cleavage arrest at a concentration of 50 µg/mL. In contrast, other jatrophane diterpenes, Kansuinine A and Kansuinine C, showed no activity at this concentration. This suggests that specific structural differences between Kansuinine B and its close jatrophane analogs are critical for this particular biological effect. acs.org
While Kansuinine A and B have been reported to inhibit IL-6-induced Stat3 activation, further preliminary experimental tests indicated that Kansuinine B did not achieve the desired detection effect, possibly due to the administration method. researchgate.netcore.ac.ukfrontiersin.org This highlights the importance of not only structural features but also factors like formulation and bioavailability in observed biological outcomes.
Identification of Key Pharmacophores for Receptor Interaction or Enzymatic Activity
Pharmacophore identification involves defining the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. unina.it For Kansuinine B and other Euphorbia diterpenes, the complex polycyclic skeletons and various oxygen-containing functionalities contribute to their diverse activities. core.ac.ukmdpi.com
While direct, highly detailed pharmacophore models specifically for Kansuinine B's interaction with a defined receptor or enzyme are not extensively detailed in the provided search results, general observations from SAR studies on related Euphorbia diterpenes can provide insights. For instance, the presence of hydroxyl groups and their positions, as well as the nature of esterifications, are often highlighted as significant for the activity of these diterpenes. mdpi.com
For example, in other Euphorbia diterpenoids, a free hydroxyl group at position C-3 has been found to enhance anticancer and anti-inflammatory activities, while its presence at C-2 had a negative effect. Esterification of this hydroxyl functionality in some diterpenes was observed to enhance these activities. mdpi.com These general principles of hydroxyl group positioning and esterification are likely relevant to the pharmacophoric requirements of Kansuinine B.
Impact of Functional Group Modifications on Biological Efficacy and Selectivity
Modifications to functional groups on a molecule can profoundly alter its biological efficacy and selectivity. In the context of Euphorbia diterpenoids, which include Kansuinine B, the extensive structural diversity arises from variations in their macrocyclic and polycyclic skeletons and the nature of their oxygen-containing functionalities. core.ac.ukmdpi.com
Specific examples from related jatrophane diterpenoids illustrate the impact of functional group modifications:
11,12-diol groups: Jatrophane diterpenoids possessing 11,12-diol groups, such as kansuijatrophanol A and kansuijatrophanol B, showed significant antiproliferative activities against human cancer cell lines (MCF-7, Hep-G2, DU145). mdpi.com
3,4-(methylenedioxy)cinnamyl groups: Analogs like kansuijatrophanol C and kansuijatrophanol D, which feature 3,4-(methylenedioxy)cinnamyl groups, exhibited even higher activities, suggesting that this specific functional group could be responsible for enhanced bioactivity. mdpi.com
The following table summarizes the antiproliferative activities of some Kansuinine B analogs (jatrophane diterpenoids) against various human cancer cell lines, highlighting the impact of their structural differences.
| Compound Name | MCF-7 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) | DU145 IC₅₀ (µM) | Key Structural Motif |
| Kansuijatrophanol A | 21.64 | 20.19 | 7.21 | 11,12-diol group |
| Kansuijatrophanol B | 15.25 | 13.24 | 7.24 | 11,12-diol group |
| Kansuijatrophanol C | 11.25 | 9.47 | 8.29 | 3,4-(methylenedioxy)cinnamyl group |
| Kansuijatrophanol D | 6.29 | 10.07 | 4.19 | 3,4-(methylenedioxy)cinnamyl group |
| 20-O-(2′E,4′Z-decadienoyl)ingenol (97) | 30.48 | - | - | Ingenane type (for comparison, not jatrophane) |
| Kansuingenol B (178) | - | 29.16 | - | Ingenane type (for comparison, not jatrophane) |
Note: Data extracted and compiled from a review on Euphorbia diterpenes. mdpi.com
These findings suggest that the specific ester groups and the presence of vicinal diol functionalities play a significant role in modulating the cytotoxic effects of jatrophane diterpenoids, including Kansuinine B and its close relatives. mdpi.com
Advanced Analytical Methodologies in Kansuinine B Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis in Biological Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique widely employed for the qualitative identification and quantitative determination of compounds in biological research matrices such as plasma, urine, and tissue homogenates. Its high sensitivity, selectivity, and ability to analyze complex mixtures make it ideal for studying natural products like Kansuinine B. Bioanalytical methods utilizing LC-MS play a crucial role in understanding the pharmacokinetics of compounds by estimating drug and metabolite concentrations in biological samples researchgate.netresearchgate.net.
The application of LC-MS in Kansuinine B research involves separating the compound from other matrix components using liquid chromatography, followed by its detection and characterization by mass spectrometry. This approach is vital for assessing the presence, concentration, and metabolic fate of Kansuinine B in biological systems.
Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) for Chemical Profiling
Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) is a cutting-edge technique particularly valuable for comprehensive chemical profiling and untargeted analysis of complex samples. This method combines the high chromatographic resolution and speed of UHPLC with the high mass accuracy, sensitivity, and fragmentation capabilities of Q-TOF/MS, enabling the identification of a broad range of compounds within a short analysis time nih.govchromatographyonline.com.
In the context of Euphorbia kansui, from which Kansuinine B is isolated, UHPLC-Q-TOF/MS has been extensively utilized for the comprehensive analysis of its chemical constituents. This technique allows for the detection and identification of numerous metabolites, including diterpenes like Kansuinine B, by comparing precise relative molecular weights, ion fragments, and established literature data mdpi.comresearchgate.netresearchgate.net. For instance, studies exploring the impact of processing on Euphorbia kansui have employed UHPLC-Q-TOF/MS to reveal conspicuous chemical changes, highlighting its utility in understanding the chemical profile alterations that may affect the presence and concentration of compounds like Kansuinine B researchgate.netresearchgate.net. The high-resolution capabilities of Q-TOF/MS are crucial for distinguishing between structurally similar compounds and for the accurate characterization of unknown metabolites, providing a detailed chemical fingerprint of the biological or plant extract nih.gov.
Development of LC-MS/MS Methods for Research Applications
The development and validation of robust LC-MS/MS methods are essential for the accurate and reliable quantification of Kansuinine B in various research applications, including pharmacokinetic studies. These methods typically involve optimizing chromatographic separation, mass spectrometric detection parameters, and sample preparation procedures. While specific detailed data for Kansuinine B in biological matrices is less commonly reported in general searches, the development of LC-MS/MS methods for closely related compounds, such as Kansuinine A (another macrocyclic jatrophane diterpene from Euphorbia kansui), provides a strong methodological precedent nih.govresearchgate.net.
A validated LC-MS/MS method for Kansuinine A in rat plasma, for instance, demonstrated excellent analytical performance. The method utilized methanol-mediated protein precipitation for sample preparation and achieved chromatographic separation on an Acquity BEH C18 column. Quantification was performed in negative multiple reaction monitoring (MRM) mode. Key analytical parameters are summarized in the table below nih.govresearchgate.net:
| Parameter | Value (Kansuinine A in Rat Plasma) nih.govresearchgate.net |
| Linearity Range | 1-500 ng/mL |
| Intra-day Precision (RSD%) | 2.13-4.28% |
| Inter-day Precision (RSD%) | 3.83-7.67% |
| Accuracy (RE%) | -4.17 to 3.73% |
| Ion Transitions (m/z) | 731.1→693.2 (Kansuinine A) |
| Internal Standard (IS) Ion Transitions (m/z) | 723.2→623.1 |
This example illustrates the rigorous validation steps, including linearity, precision, and accuracy, that are applied to ensure the reliability of LC-MS/MS methods for diterpenoids from Euphorbia kansui in biological samples. Such methods are fundamental for preclinical and research applications, providing valuable data for understanding the disposition of these compounds.
Sample Preparation and Matrix Effects in Complex Biological Samples
Effective sample preparation is a critical step in LC-MS analysis of biological samples, as it aims to isolate the analyte of interest from the complex biological matrix while minimizing interference. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) researchgate.netchromatographyonline.com. Protein precipitation is often used for its simplicity and speed, where proteins are denatured and removed, allowing the supernatant containing the analyte to be analyzed researchgate.net. LLE and SPE offer more selective clean-up, reducing endogenous interferences.
Despite meticulous sample preparation, matrix effects remain a significant challenge in quantitative LC-MS analysis. Matrix effects refer to the alteration of the analyte's ionization efficiency (either suppression or enhancement) due to co-eluting endogenous or exogenous compounds present in the biological matrix chromatographyonline.comchromatographyonline.com. Ion suppression is more commonly observed and can detrimentally affect the accuracy, reproducibility, and sensitivity of the analysis chromatographyonline.comchromatographyonline.com. Phospholipids are a major cause of ion suppression in plasma and tissue samples chromatographyonline.com.
To assess and mitigate matrix effects, various strategies are employed. The post-extraction spike method is a quantitative approach where the analyte is spiked into blank matrix extracts and compared to standards prepared in a pure solvent chromatographyonline.com. The use of an appropriate internal standard (IS), ideally a stable isotopically labeled analog of the analyte, is crucial as it can compensate for matrix effects by undergoing similar ionization behavior as the analyte chromatographyonline.comchromatographyonline.com. Studies on related compounds from Euphorbia kansui have demonstrated that methods developed meet regulatory requirements for extraction recovery and matrix effects, indicating that these considerations are integral to method validation researchgate.netfrontiersin.org.
Application of Metabolomics and Network Pharmacology in Understanding Related Compound Mechanisms
Metabolomics and network pharmacology are powerful integrated approaches that provide a holistic understanding of the mechanisms of action of complex natural products like those found in Euphorbia kansui. Metabolomics involves the comprehensive analysis of endogenous metabolites within a biological system, revealing subtle changes in metabolic pathways in response to drug treatment or disease mdpi.commdpi.comdovepress.com. Network pharmacology, on the other hand, utilizes bioinformatics and systems biology to construct "compound-target-pathway" networks, predicting the multi-target and multi-pathway mechanisms of drug action mdpi.comdovepress.comfrontiersin.orgmdpi.com.
When combined, these two techniques offer a synergistic strategy to elucidate the therapeutic or biological effects of multi-component traditional medicines, bridging the gap between active ingredients, their targets, and the resulting metabolic changes mdpi.commdpi.com. For instance, an integrated UHPLC-Q-TOF/MS-based metabolomics strategy coupled with network pharmacology has been employed to interpret the mechanism of action of Euphorbia kansui (V-kansui) in treating malignant ascites mdpi.com. This study identified differential metabolites and their corresponding metabolic pathways, and then constructed a compound-target-metabolite network to identify crucial targets, thereby illustrating how V-kansui modulates the condition mdpi.com.
Specifically, Kansuinine B, as a diterpene from Euphorbia kansui, has been noted for its ability to inhibit IL-6 induced signal transduction by activating ERK 1/2, leading to increased expression mdpi.com. Such specific mechanistic insights can be further explored and validated through integrated metabolomics and network pharmacology studies, which can identify the broader metabolic perturbations and molecular targets influenced by Kansuinine B within a biological system. This integrated approach is invaluable for unraveling the complex pharmacological actions of natural compounds and their impact on biological pathways.
Future Research Directions and Research Utility of Kansuinine B
Development of Chemoenzymatic or Biotechnological Routes for Production
The limited availability of Kansuinine B from its natural source poses a significant challenge for extensive research and potential therapeutic development. Total chemical synthesis of such a complex molecule is often a lengthy and low-yielding process. Therefore, future research is imperative to establish more efficient and scalable production methods.
Biotechnological Production: The heterologous expression of the entire Kansuinine B biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, represents a promising avenue for sustainable production. This would involve the identification and transfer of the relevant gene cluster from Euphorbia kansui. nih.govsemanticscholar.orgoup.com Research has already demonstrated the clustering of diterpenoid biosynthetic genes in other Euphorbiaceae species, suggesting a similar organization may be present for Kansuinine B biosynthesis. nih.govsemanticscholar.orgoup.com The successful implementation of such a strategy would enable the large-scale, cost-effective production of Kansuinine B, facilitating further research and development.
| Compound Name | Source Organism | Precursor | Key Enzyme Classes |
| Kansuinine B | Euphorbia kansui | Geranylgeranyl pyrophosphate | Casbene (B1241624) Synthase, Cytochrome P450s |
| Ingenol (B1671944) Mebutate | Euphorbia peplus | Geranylgeranyl pyrophosphate | Casbene Synthase, Cytochrome P450s |
| Resiniferatoxin | Euphorbia resinifera | Geranylgeranyl pyrophosphate | Casbene Synthase, Cytochrome P450s |
| Prostratin | Homalanthus nutans | Geranylgeranyl pyrophosphate | Casbene Synthase, Cytochrome P450s |
Elucidation of Novel Biological Mechanisms and Undiscovered Targets
Kansuinine B has been shown to possess interesting biological activities, but a comprehensive understanding of its mechanism of action is still lacking. Further investigation into its molecular targets and signaling pathways is a critical area for future research.
One of the key reported activities of Kansuinine B is its ability to inhibit the interleukin-6 (IL-6)-induced activation of the STAT3 transcription factor. medchemexpress.comnih.gov This inhibition is mediated through the activation of ERK1/2, which in turn leads to an increase in STAT3 serine phosphorylation and the expression of the suppressor of cytokine signaling 3 (SOCS-3). nih.gov The IL-6/STAT3 signaling pathway is a crucial regulator of inflammation and is implicated in various cancers, making Kansuinine B an interesting molecule for further study in these contexts.
Beyond its effects on STAT3 signaling, Kansuinine B has also been reported to have anti-viral activity, with some preliminary studies suggesting its potential relevance in the context of COVID-19. medchemexpress.com The molecular basis for this anti-viral activity remains to be elucidated and represents a significant opportunity for future research. Identifying the viral or host proteins that Kansuinine B interacts with could uncover novel therapeutic targets for viral infections.
Application as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule that can be used to study and manipulate biological systems. Given its specific inhibitory effect on the IL-6/STAT3 signaling pathway, Kansuinine B has the potential to be developed into a valuable chemical probe. medchemexpress.comnih.gov
To be an effective chemical probe, a molecule should ideally be potent, selective, and have a known mechanism of action. While the selectivity profile of Kansuinine B against other signaling pathways is not yet fully characterized, its demonstrated effect on STAT3 activation is a strong starting point. nih.gov Future research could focus on synthesizing derivatives of Kansuinine B that incorporate reporter tags, such as fluorescent dyes or affinity labels. These modified versions of Kansuinine B could be used to:
Visualize the subcellular localization of the molecule and its targets.
Identify direct binding partners through pull-down assays followed by mass spectrometry.
Quantify target engagement in living cells.
The development of Kansuinine B-based chemical probes would provide powerful tools for dissecting the intricate regulation of the IL-6/STAT3 pathway and potentially uncovering new components and regulatory mechanisms.
Role in Natural Product-Based Drug Discovery Research (Lead Identification and Optimization in Preclinical Settings)
Natural products have historically been a rich source of lead compounds for drug discovery. Kansuinine B, with its unique structure and biological activity, is a promising candidate for further preclinical development. The initial stages of this process would involve lead identification and subsequent optimization to improve its drug-like properties.
The closely related compound, Kansuinine A, has undergone some preclinical evaluation, providing a useful roadmap for Kansuinine B. Studies on Kansuinine A have shown that it can ameliorate atherosclerosis in a mouse model by reducing the production of reactive oxygen species (ROS) and suppressing the IKKβ/IκBα/NF-κB signaling pathway. nih.govnih.govresearchgate.net This demonstrates the potential of the kansuinine scaffold to modulate inflammatory pathways relevant to cardiovascular disease.
For Kansuinine B, its known inhibitory effect on STAT3 activation makes it a particularly attractive lead compound for the development of anti-cancer and anti-inflammatory agents. medchemexpress.comnih.gov Future preclinical research on Kansuinine B would likely involve:
In vitro profiling: Assessing its potency and selectivity against a panel of cancer cell lines and in various models of inflammation.
Pharmacokinetic studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability for in vivo use.
In vivo efficacy studies: Testing its therapeutic effects in animal models of cancer and inflammatory diseases.
Lead optimization: Synthesizing analogs of Kansuinine B to improve its potency, selectivity, and pharmacokinetic properties. nih.govdanaher.com
Q & A
Basic: What are the key methodological steps for characterizing the purity and structural identity of Kansuinine B in experimental settings?
Answer:
Characterization requires a multi-modal approach:
- Spectroscopic Analysis : Use NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare spectral data with published references for known compounds .
- Chromatographic Purity : Employ HPLC or UPLC with UV/Vis detection (e.g., at λmax relevant to Kansuinine B) to assess purity ≥95%. Include retention time and peak area integration .
- Elemental Analysis : Validate empirical formula consistency (C, H, N) for novel derivatives .
- Reproducibility : Document protocols in the main manuscript (e.g., solvent ratios, temperature) and provide raw spectral data in supplementary files .
Table 1 : Minimum Characterization Requirements for Novel Kansuinine B Derivatives
| Parameter | Method | Acceptable Threshold |
|---|---|---|
| Structural Identity | NMR + HRMS | Match reference data |
| Purity | HPLC/UV | ≥95% |
| Elemental Composition | CHN Analysis | ±0.3% deviation |
Basic: How should researchers design a pilot study to assess Kansuinine B's cytotoxicity in vitro?
Answer:
Adopt a factorial design to isolate variables:
- Cell Lines : Select ≥2 human cell types (e.g., cancer vs. non-cancer) to evaluate selectivity .
- Dose-Response : Test 5–10 concentrations (e.g., 0.1–100 µM) with triplicate wells. Include vehicle controls .
- Endpoint Assays : Use MTT/WST-1 for viability and Annexin V/PI staining for apoptosis. Normalize data to untreated controls .
- Statistical Power : Calculate sample size using ANOVA or t-test assumptions (α=0.05, power=0.8) .
Advanced: How can conflicting reports on Kansuinine B's bioactivity across studies be systematically resolved?
Answer:
Contradictions often arise from methodological variability. Address via:
- Meta-Analysis : Pool data from ≥5 studies, adjusting for variables (e.g., cell type, exposure time) using random-effects models .
- Methodological Audits : Compare protocols for solvent (DMSO vs. aqueous solubility), purity thresholds, and assay sensitivity .
- Dose-Response Reassessment : Test disputed concentrations in parallel under standardized conditions .
- Theoretical Framework Alignment : Re-examine hypotheses through mechanisms like ROS modulation vs. receptor binding, using knock-out models or competitive assays .
Table 2 : Common Sources of Bioactivity Discrepancies
| Variable | Impact Example | Resolution Strategy |
|---|---|---|
| Solvent | DMSO ≥0.1% induces cytotoxicity | Use lower concentrations or PEG |
| Assay Duration | Short exposure underestimates apoptosis | Extend to 48–72 hours |
| Purity | Impurities mimic synergism/antagonism | Reproduce with HPLC-purified samples |
Advanced: What experimental strategies are recommended to elucidate Kansuinine B's mechanism of action in complex biological systems?
Answer:
Leverage integrative approaches:
- Omics Integration : Pair transcriptomics (RNA-seq) with proteomics to identify dysregulated pathways .
- Target Deconvolution : Use affinity chromatography or CRISPR-Cas9 screens to pinpoint binding partners .
- Pharmacological Probes : Co-administer inhibitors (e.g., ROS scavengers) to isolate mechanism-specific effects .
- Theoretical Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with known targets .
Advanced: How can researchers evaluate synergistic effects between Kansuinine B and standard chemotherapeutics?
Answer:
Use the Chou-Talalay combination index (CI) method:
- Design : Test Kansuinine B with cisplatin/doxorubicin in fixed ratios (e.g., 1:1, 1:2) across 4–6 doses .
- Data Analysis : Calculate CI via CompuSyn software. CI <1 indicates synergy; CI >1 implies antagonism .
- Validation : Confirm synergy in 3D spheroid or murine xenograft models to account for microenvironmental factors .
Basic: What ethical and methodological considerations apply when sourcing Kansuinine B for academic research?
Answer:
- Synthesis vs. Commercial Procurement : Prefer in-house synthesis (documented in supplementary methods) to ensure batch consistency. If commercial, verify vendor certifications and request COA .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare and include IACUC approval codes in manuscripts .
Advanced: How should researchers formulate a hypothesis-driven research question to investigate Kansuinine B's anti-inflammatory properties?
Answer:
Apply the FINER criteria:
- Feasible : "Does Kansuinine B inhibit NF-κB signaling in LPS-stimulated macrophages at IC50 ≤10 µM?" .
- Novel : Focus on underexplored pathways (e.g., NLRP3 inflammasome vs. COX-2).
- Theoretical Link : Align with cytokine storm mitigation theories .
- Methodology : Use siRNA knockdowns to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
